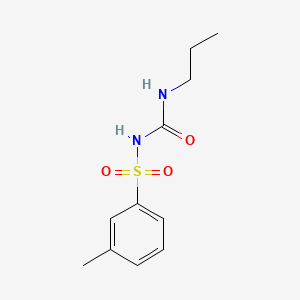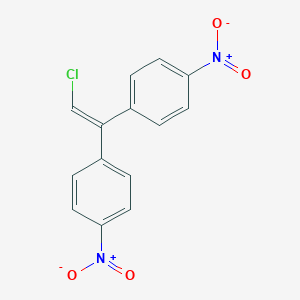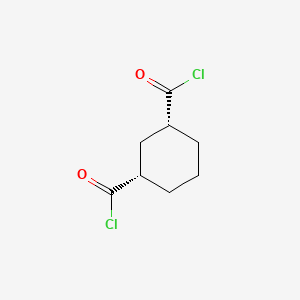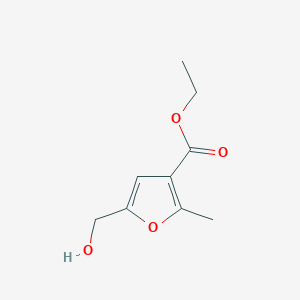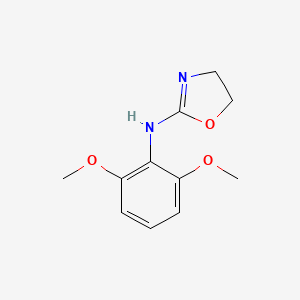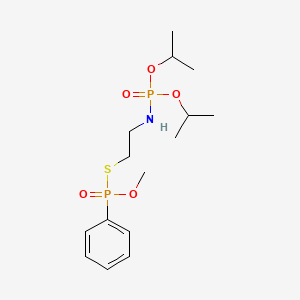
O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphoramido and phosphonothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate typically involves multiple steps. One common method includes the reaction of phenylphosphonothioic dichloride with O-methyl S-(2-hydroxyethyl) phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate products are then purified and further reacted with diisopropylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various phosphoramidate derivatives depending on the nucleophile used.
Scientific Research Applications
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s phosphonothioate group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
Uniqueness
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both phosphoramido and phosphonothioate groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from other organophosphorus compounds.
Properties
CAS No. |
21988-57-8 |
|---|---|
Molecular Formula |
C15H27NO5P2S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-2-[methoxy(phenyl)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C15H27NO5P2S/c1-13(2)20-23(18,21-14(3)4)16-11-12-24-22(17,19-5)15-9-7-6-8-10-15/h6-10,13-14H,11-12H2,1-5H3,(H,16,18) |
InChI Key |
OHALSGVLUGOHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCCSP(=O)(C1=CC=CC=C1)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


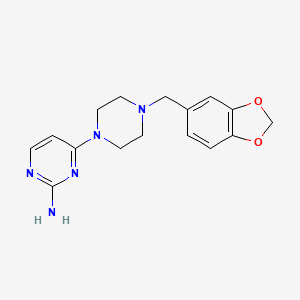
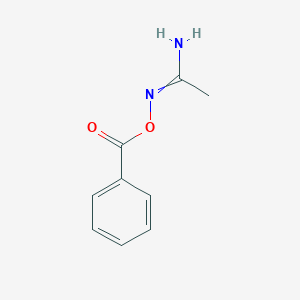
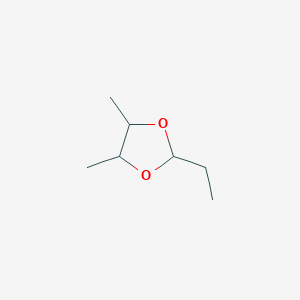
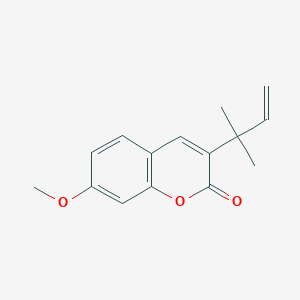
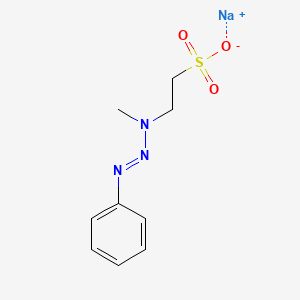
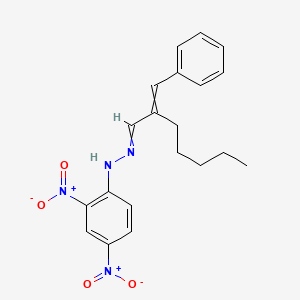

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
